molecular formula C16H17ClN2O2 B4119182 N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea

Cat. No. B4119182
M. Wt: 304.77 g/mol
InChI Key: JTBSYZKKCZMLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea, also known as CMU, is a small molecule that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CMU belongs to the family of urea derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and receptors in the body. For example, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to have antiviral and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied, and its biological activity is well documented. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea. One area of research is the development of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea derivatives with improved biological activity and reduced toxicity. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea could be further studied for its potential use in the treatment of neurodegenerative disorders, cancer, and other diseases. Finally, the use of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea as a diagnostic tool for cancer and other diseases could be explored further.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-14(17)4-3-5-15(11)19-16(20)18-10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBSYZKKCZMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)-3-(4-methoxybenzyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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